CUL4B-Specific E3 Ligase Dependency
dCeMM2's cytotoxicity and cyclin K degradation are stringently dependent on the DDB1–CUL4B axis and independent of CRBN or DCAF15. In genome-wide CRISPR screens, sgRNAs targeting CUL4B, DDB1, UBE2M, and UBE2G1 were among the strongest resistance hits, whereas sgRNAs targeting CRBN or DCAF15 showed no enrichment [1]. In CUL4B-null KBM7 clones, dCeMM2-induced cyclin K degradation was fully rescued, and the viability EC50 was shifted >10-fold relative to wild-type cells; in contrast, CUL4A-null clones showed no rescue, despite CUL4A sharing 83% sequence identity with CUL4B [2]. This is in direct contrast to CRBN-dependent molecular glues such as lenalidomide or CC-885, which require the CRBN–DDB1–CUL4A axis for neosubstrate degradation [3].
| Evidence Dimension | E3 ligase dependency for induced cyclin K degradation and cytotoxicity |
|---|---|
| Target Compound Data | dCeMM2: cyclin K degradation fully rescued in CUL4Bmut cells; EC50 fold-change >10 in CUL4Bmut vs. WT KBM7 cells |
| Comparator Or Baseline | CRBN-dependent degraders (lenalidomide, pomalidomide): require CRBN–CUL4A; CC-885: requires CRBN for GSPT1 degradation |
| Quantified Difference | dCeMM2 acts via DDB1–CUL4B (substrate receptor-independent); CRBN-based degraders act via CRBN–DDB1–CUL4A. CUL4A shares 83% identity with CUL4B yet does not rescue dCeMM2 activity. |
| Conditions | KBM7 chronic myeloid leukemia cells; CRISPR/Cas9 knockout clones; 3-day viability assay and 2.5 µM dCeMM2 treatment for cyclin K immunoblotting |
Why This Matters
Procurement of dCeMM2 rather than a generic CRBN-based molecular glue is mandatory when the experimental objective is to degrade cyclin K via the CUL4B–DDB1 pathway without engaging CRBN neosubstrates (IKZF1/3, GSPT1), thereby minimizing confounding phenotypes from off-target degradation.
- [1] Mayor-Ruiz C, et al. Nat Chem Biol. 2020; Fig. 3a–f: genome-wide CRISPR resistance screens, cyclin K degradation rescue in CUL4Bmut, DDB1-deficient, and UBE2G1-deficient cells, and EC50 fold-change quantification. View Source
- [2] Mayor-Ruiz C, et al. Nat Chem Biol. 2020; Extended Data Fig. 7g,h: CUL4A vs. CUL4B selectivity; 83% sequence identity but functional divergence for dCeMM2 dependence. View Source
- [3] Matyskiela ME, et al. A novel cereblon modulator recruits GSPT1 to the CRL4CRBN ubiquitin ligase. Nature. 2016;535:252-257. (CC-885 mechanism via CRBN). View Source
